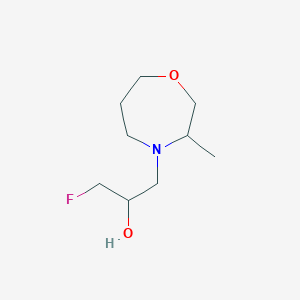
1-Fluoro-3-(3-methyl-1,4-oxazepan-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(3-methyl-1,4-oxazepan-4-yl)propan-2-ol is a synthetic organic compound with the molecular formula C9H18FNO2 It is characterized by the presence of a fluorine atom, a methyl group, and an oxazepane ring
Preparation Methods
The synthesis of 1-Fluoro-3-(3-methyl-1,4-oxazepan-4-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1,4-oxazepane and fluorinated reagents.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Synthetic Routes:
Industrial Production: Industrial production methods may involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-Fluoro-3-(3-methyl-1,4-oxazepan-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazepane ring, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various fluorinated alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(3-methyl-1,4-oxazepan-4-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: In the chemical industry, it is used as an intermediate in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(3-methyl-1,4-oxazepan-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission, depending on its specific application and target.
Comparison with Similar Compounds
1-Fluoro-3-(3-methyl-1,4-oxazepan-4-yl)propan-2-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol and 3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine share structural similarities.
Uniqueness: The presence of the fluorine atom and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, making it distinct from its analogs.
Properties
Molecular Formula |
C9H18FNO2 |
|---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
1-fluoro-3-(3-methyl-1,4-oxazepan-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H18FNO2/c1-8-7-13-4-2-3-11(8)6-9(12)5-10/h8-9,12H,2-7H2,1H3 |
InChI Key |
IEZYURRRZYXOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCCN1CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13268324.png)
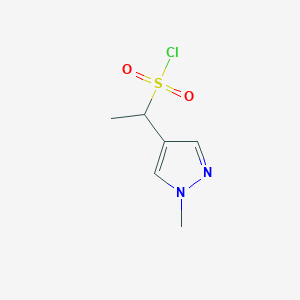
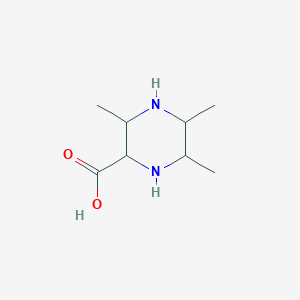
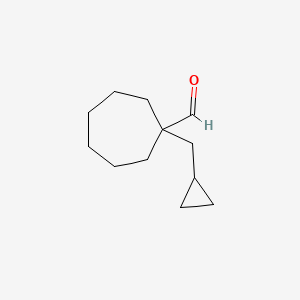
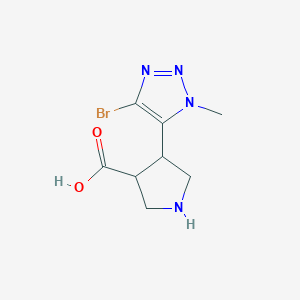
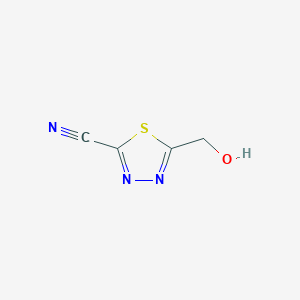
![N-[2-(Thiophen-2-yl)ethyl]thian-3-amine](/img/structure/B13268347.png)
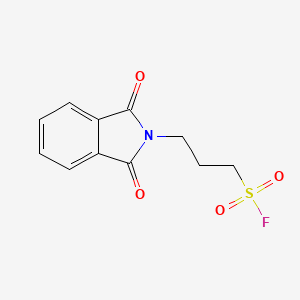
![1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13268372.png)
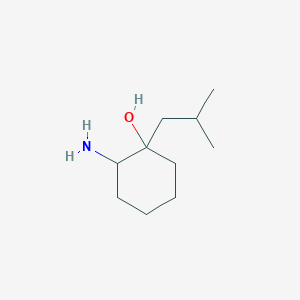
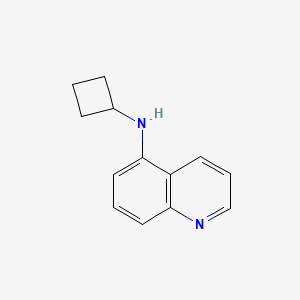
![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13268394.png)
![2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid](/img/structure/B13268397.png)
![3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13268399.png)
